molecular formula C24H32N2O9 B12324566 1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate

1-(2-([1-(Ethoxycarbonyl)-3-phenylpropyl]amino)propanoyl)proline but-2-enedioate

Cat. No.: B12324566
M. Wt: 492.5 g/mol
InChI Key: OYFJQPXVCSSHAI-WLHGVMLRSA-N
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Description

Enalapril maleate is a widely used medication in the treatment of hypertension, heart failure, and diabetic kidney disease. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which work by relaxing blood vessels and reducing blood pressure. Enalapril maleate is the maleate salt form of enalapril, an ethyl ester prodrug that is converted into its active form, enalaprilat, in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enalapril maleate is synthesized through a multi-step process. The key steps involve the reaction of L-proline with ethyl 4-phenylbutyrate to form the intermediate, which is then coupled with N-[(S)-1-carboxy-3-phenylpropyl]-L-alanyl chloride. The final product, enalapril, is then reacted with maleic acid to form enalapril maleate .

Industrial Production Methods: Industrial production of enalapril maleate involves the use of large-scale reactors and stringent quality control measures to ensure the purity and stability of the final product. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Enalapril maleate undergoes various chemical reactions, including hydrolysis, oxidation, and charge transfer reactions. Hydrolysis converts enalapril into its active form, enalaprilat. Oxidation reactions can lead to the degradation of the compound under certain conditions .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Enalapril maleate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, enalapril maleate reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The active metabolite, enalaprilat, is primarily responsible for these effects .

Comparison with Similar Compounds

Uniqueness of Enalapril Maleate: Enalapril maleate is unique due to its favorable pharmacokinetic profile, including a relatively long half-life and good oral bioavailability. Its prodrug nature allows for a gradual conversion to the active form, providing sustained therapeutic effects .

Properties

Molecular Formula

C24H32N2O9

Molecular Weight

492.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OYFJQPXVCSSHAI-WLHGVMLRSA-N

Isomeric SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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